molecular formula C12H15BrN2O2 B3060824 N-(4-bromophenyl)-2-morpholinoacetamide CAS No. 89473-80-3

N-(4-bromophenyl)-2-morpholinoacetamide

Cat. No. B3060824
CAS RN: 89473-80-3
M. Wt: 299.16 g/mol
InChI Key: YXQVFLASUBJXTN-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-morpholinoacetamide” is an organic compound that is used as a synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes . It is related to “N-(4-Bromophenyl)benzamide” which has a molecular formula of C13H10BrNO .


Molecular Structure Analysis

The molecular structure of “N-(4-bromophenyl)-2-morpholinoacetamide” can be confirmed by physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-bromophenyl)-2-morpholinoacetamide, focusing on six unique fields:

Antimicrobial Agents

N-(4-bromophenyl)-2-morpholinoacetamide has shown potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections.

Anticancer Research

This compound has been explored for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines . The mechanism involves disrupting the cell cycle and inducing apoptosis, making it a potential lead compound for anticancer drug development.

Anti-inflammatory Applications

N-(4-bromophenyl)-2-morpholinoacetamide has been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models . This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Neuroprotective Effects

Research has shown that this compound may have neuroprotective properties. It can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a candidate for further investigation in neuroprotective drug development.

Antioxidant Activity

N-(4-bromophenyl)-2-morpholinoacetamide exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This property is valuable in the development of supplements or drugs aimed at reducing oxidative damage in various diseases.

Antifungal Properties

The compound has also been studied for its antifungal activity. It has shown effectiveness against several fungal strains, making it a potential candidate for developing antifungal medications . This is particularly important given the rising incidence of fungal infections and the limited number of effective antifungal agents.

These applications highlight the versatility and potential of N-(4-bromophenyl)-2-morpholinoacetamide in various fields of scientific research. If you need more detailed information on any specific application or additional fields, feel free to ask!

Processes | Free Full-Text | Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents

Safety and Hazards

While specific safety data for “N-(4-bromophenyl)-2-morpholinoacetamide” is not available, related compounds such as “4-Bromoacetanilide” have safety data sheets available. These indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(4-bromophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVFLASUBJXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350747
Record name N-(4-bromophenyl)-2-morpholinoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-bromophenyl)-2-morpholinoacetamide

CAS RN

89473-80-3
Record name N-(4-bromophenyl)-2-morpholinoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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